

The Feigrisolide Family: A Technical Guide to a Class of Bioactive Macrolides

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Compound of Interest		
Compound Name:	Feigrisolide D	
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Abstract

The feigrisolide family of natural products, primarily isolated from various strains of Streptomyces, represents a class of macrolide lactones with a diverse range of biological activities. Initially identified as novel structures, key members of this family have since been shown to be identical to previously known compounds, including nonactic acid and homononactic acid, which are the monomeric building blocks of the well-known ionophore antibiotic, nonactin. This technical guide provides an in-depth overview of the feigrisolide family, detailing their discovery, structural elucidation, biosynthesis, and multifaceted biological activities, including antibacterial, antifungal, antiviral, and cytotoxic properties. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Introduction

Natural products remain a cornerstone of drug discovery, providing complex and biologically active scaffolds that inspire the development of new therapeutic agents. The feigrisolide family, a group of macrolides produced by actinomycetes, has garnered interest due to their significant biological potential. First reported as novel lactone compounds from Streptomyces griseus, subsequent research has led to the structural revision of several feigrisolides, identifying them as known bioactive molecules. This guide aims to consolidate the current knowledge on the feigrisolide family, offering a comprehensive resource for the scientific community.



Discovery and Structural Elucidation

The feigrisolides were first isolated from the fermentation broth of Streptomyces griseus. Initial structural characterization based on spectroscopic data suggested that Feigrisolides A and B were novel hepta-lactones, while Feigrisolides C and D were described as 16-membered macrodiolides. However, further synthetic and spectroscopic analysis led to a significant structural revision. It was determined that Feigrisolides A and B are, in fact, identical to the known compounds (-)-nonactic acid and (+)-homononactic acid, respectively. Consequently, Feigrisolide C was identified as a heterodimer of these two molecules, specifically (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid.[1][2]

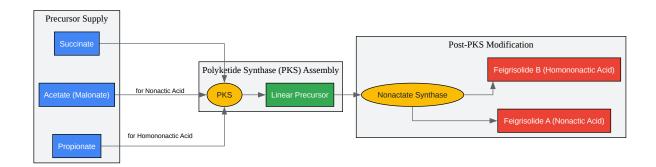
Table 1: Structural Identity of Key Feigrisolides

Feigrisolide	Original Proposed Structure	Revised Structure
Feigrisolide A	Hepta-lactone	(-)-Nonactic Acid
Feigrisolide B	Hepta-lactone	(+)-Homononactic Acid
Feigrisolide C	16-membered macrodiolide	Dimer of Nonactic and Homononactic Acid

Biosynthesis of the Feigrisolide Core

The biosynthesis of the feigrisolide core structures, nonactic acid and homononactic acid, proceeds through a polyketide synthesis pathway. The initial committed step involves the condensation of a succinate derivative with either acetate (malonate) to ultimately form nonactic acid, or propionate to form homononactic acid.[1] The pathway involves a series of enzymatic reactions catalyzed by a polyketide synthase (PKS) complex, leading to the formation of a linear precursor. A key step in the biosynthesis is the formation of the characteristic furan ring, which is catalyzed by the enzyme nonactate synthase.[3] The isolation of presumed biosynthetic intermediates from Streptomyces sp. SCSIO 66814 has provided further evidence for the proposed pathway.[4][5]





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Caption: Proposed biosynthetic pathway of Feigrisolides A and B.

Biological Activities and Quantitative Data

The feigrisolide family exhibits a broad spectrum of biological activities, which are summarized below.

Antibacterial Activity

Feigrisolide B has demonstrated strong antibacterial activity. The antimicrobial properties are attributed to their ionophoric nature, which disrupts ion gradients across bacterial cell membranes, a mechanism shared with nonactin.

Table 2: Antibacterial Activity of Feigrisolides (Minimum Inhibitory Concentration - MIC)



Compound	Organism	MIC (μg/mL)	Reference
Feigrisolide B	Staphylococcus aureus	Not specified, but described as "strong"	[6]
Feigrisolide B	Bacillus subtilis	Not specified, but described as "strong"	[6]

Antifungal Activity

Feigrisolide C has been shown to inhibit the mycelial growth of the wheat blast fungus, Magnaporthe oryzae Triticum. This suggests potential applications in agriculture as a natural fungicide.

Table 3: Antifungal Activity of Feigrisolide C

Organism	Activity Metric	Value	Reference
Magnaporthe oryzae Triticum	Minimum Inhibitory Concentration (MIC)	0.025 μ g/disk	[7][8][9][10]
Magnaporthe oryzae Triticum	Inhibition of hyphal growth (at 1 μ g/disk)	54.2 ± 1.0%	[7]
Magnaporthe oryzae Triticum	Inhibition of hyphal growth (at 2 μ g/disk)	68.1 ± 1.0%	[7]

Cytotoxic Activity

Feigrisolides have demonstrated cytotoxic effects against various cancer cell lines. Feigrisolide B, in particular, induces apoptosis in Ehrlich carcinoma cells.

Table 4: Cytotoxic Activity of Feigrisolides (IC50 Values)



Compound	Cell Line	IC50 (μg/mL)	Reference
Feigrisolide B	Ehrlich Carcinoma Cells	17.4	[1]
Feigrisolide B	HeLa (Cervical Cancer)	Described as "medium"	[6]
Feigrisolide B	K562 (Leukemia)	Described as "medium"	[6]

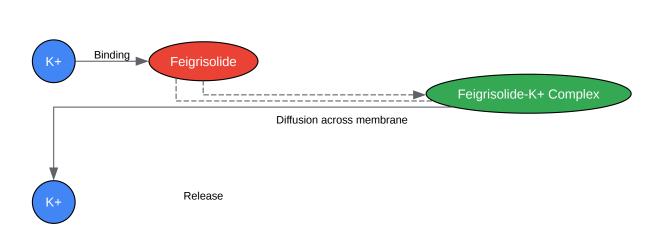
Antiviral Activity

Medium antiviral activity has been reported for Feigrisolide B against Enterovirus B.[6]

Proposed Mechanism of Action: Ionophore Activity

The biological activities of the feigrisolide family are believed to stem from their ability to act as ionophores, a mechanism well-established for the parent compound, nonactin. Ionophores are lipid-soluble molecules that bind to and transport ions across biological membranes. This transport disrupts the crucial ion gradients (e.g., K+, Na+) that are essential for maintaining cellular homeostasis and energy production. The feigrisolide molecule, with its hydrophilic core and hydrophobic exterior, can encapsulate a cation, shield it from the hydrophobic lipid bilayer of the cell membrane, and facilitate its passive diffusion down the electrochemical gradient. This dissipation of the membrane potential ultimately leads to cell death.[9][10][11][12][13]





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Caption: Proposed ionophoric mechanism of action for Feigrisolides.

Experimental Protocols

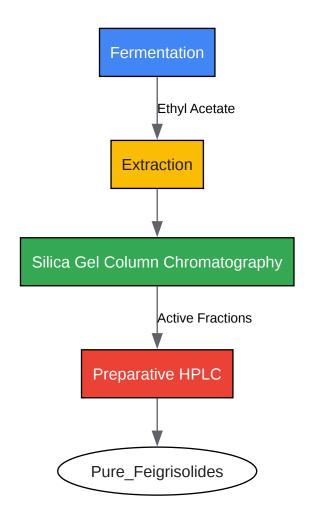
This section provides an overview of the general methodologies employed in the study of the feigrisolide family.

Isolation and Purification of Feigrisolides

A general protocol for the isolation of feigrisolides from Streptomyces fermentation broth is as follows:



- Fermentation:Streptomyces griseus is cultured in a suitable liquid medium (e.g., GYM Streptomyces Medium) under optimal conditions for secondary metabolite production.
- Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent, typically ethyl acetate.
- Chromatography: The crude extract is subjected to column chromatography on silica gel. A
 gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system) is used to
 elute the compounds. Fractions are collected and monitored by thin-layer chromatography
 (TLC).
- Purification: Active fractions are further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column to yield the pure feigrisolide compounds.[14]



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Caption: General workflow for the isolation of Feigrisolides.

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of feigrisolides against various bacterial strains can be determined using the broth microdilution method:

- Preparation of Inoculum: Bacterial strains are cultured to a specific density (e.g., 0.5 McFarland standard).
- Serial Dilution: The feigrisolide compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plates are incubated under appropriate conditions for the specific bacteria.
- Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of feigrisolides on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

- Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
- Treatment: The cells are treated with various concentrations of the feigrisolide compound for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.



Conclusion and Future Perspectives

The feigrisolide family of natural products, though subject to structural revision, remains a class of compounds with significant and diverse biological activities. Their identity as nonactic acid, homononactic acid, and their derivatives provides a strong foundation for understanding their mechanism of action as ionophores. The potent antibacterial, antifungal, and cytotoxic properties of these molecules warrant further investigation for potential therapeutic applications. Future research should focus on a more comprehensive evaluation of their in vivo efficacy and safety profiles, as well as exploring the potential for synthetic modifications to enhance their activity and selectivity. The elucidation of the complete biosynthetic gene cluster for nonactic and homononactic acids could also open avenues for biosynthetic engineering to produce novel and more potent feigrisolide analogs.

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